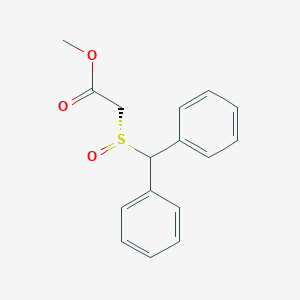

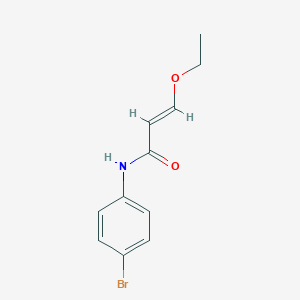

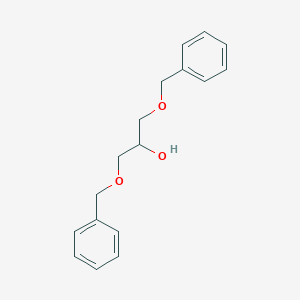

![molecular formula C49H51Cl6NO19 B023667 [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate CAS No. 160651-94-5](/img/structure/B23667.png)

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

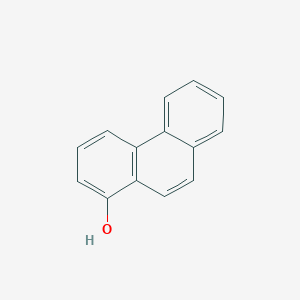

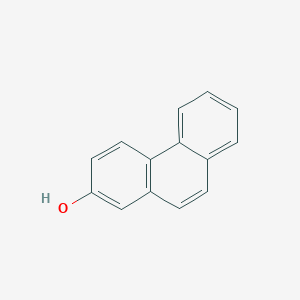

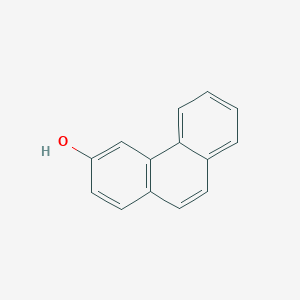

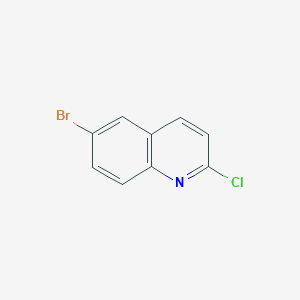

Research in the field of complex organic molecules, such as oxazolidinones and their derivatives, plays a crucial role in the development of new materials and pharmaceutical agents. The molecule involves a multifaceted structure with various functional groups, indicating its potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

Complex molecules like the one described are often synthesized through multi-step organic synthesis, involving the construction of oxazolidinone rings, which are valuable in asymmetric synthesis and pharmaceutical chemistry. For instance, Tang and Verkade (1996) discussed the synthesis of chiral auxiliary-bearing isocyanides as synthons for fluorescent compounds, highlighting the importance of oxazolidinones in synthesis strategies (Tang & Verkade, 1996).

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives reveals their potential for forming stable, chiral centers essential for biological activity. For example, the study by Mara et al. (1982) on penicillin-derived thiazoloazetidinones demonstrated the use of X-ray crystallography in determining the structure of complex organic molecules (Mara et al., 1982).

Chemical Reactions and Properties

Oxazolidinones participate in various chemical reactions, offering pathways to synthesize a wide range of derivatives. The versatility of these compounds is showcased in their ability to undergo nucleophilic and electrophilic reactions, ring transformations, and serve as intermediates for further chemical modifications.

Physical Properties Analysis

The physical properties of such complex molecules, including melting points, solubility, and crystalline structure, are determined by their molecular composition and arrangement. These properties are crucial for understanding the compound's stability, reactivity, and suitability for specific applications.

Chemical Properties Analysis

The chemical properties, including reactivity towards acids, bases, reducing and oxidizing agents, and photostability, are influenced by the compound's functional groups. Studies like those by Luppi et al. (2004) on β-pseudopeptide foldamers explore the chemical behavior of oxazolidinone derivatives in biological environments, underscoring their potential in drug design and synthetic biology (Luppi et al., 2004).

Scientific Research Applications

Synthetic Methodology Development

Research in synthetic organic chemistry often focuses on the development of new methodologies for constructing complex molecules with high stereocontrol. For example, studies have demonstrated the stereoselective synthesis of bicyclic and tricyclic structures, which are crucial for constructing molecules with potential biological activity. Such methodologies can be applied to synthesize analogs of complex compounds like the one you've mentioned, potentially leading to new therapeutic agents or materials with unique properties (Gerber & Vogel, 2001).

Applications in Drug Discovery

Compounds with intricate structures serve as key intermediates in the synthesis of pharmaceuticals. For instance, the development of methods to create polypropanoate fragments offers a pathway to synthesize complex natural products and drug candidates. Such synthetic strategies can be instrumental in developing new medications, including antibiotics, anticancer agents, and more (Marchionni & Vogel, 2001).

Material Science

In materials science, the synthesis of complex organic molecules can lead to new materials with specific optical, electronic, or mechanical properties. For example, the synthesis of cyclopentanoid structures has implications for developing materials with unique chiral properties, which can be used in optoelectronics, as catalysts, or in drug synthesis (Elliott et al., 1981).

properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H51Cl6NO19/c1-23-27(70-38(61)32(58)31(25-14-10-8-11-15-25)56-39(62)44(5,6)75-40(56)63)19-47(66)36(73-37(60)26-16-12-9-13-17-26)34-45(7,35(59)33(30(23)43(47,3)4)72-42(65)69-22-49(53,54)55)28(71-41(64)68-21-48(50,51)52)18-29-46(34,20-67-29)74-24(2)57/h8-17,27-29,31-34,36,58,66H,18-22H2,1-7H3/t27-,28-,29+,31-,32+,33+,34-,36-,45+,46-,47+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSGCJUFENMYHX-JMVOMOTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N6C(=O)C(OC6=O)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N6C(=O)C(OC6=O)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H51Cl6NO19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578108 |

Source

|

| Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy}-1-hydroxy-9-oxo-7,10-bis{[(2,2,2-trichloroethoxy)carbonyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1170.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-De-tert-butoxycarbonylamino-3'-[3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidinyl)]-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}-docetaxel | |

CAS RN |

160651-94-5 |

Source

|

| Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy}-1-hydroxy-9-oxo-7,10-bis{[(2,2,2-trichloroethoxy)carbonyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.